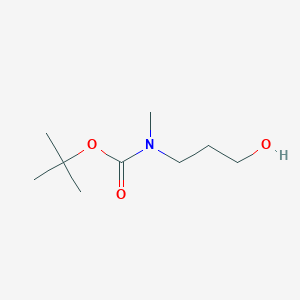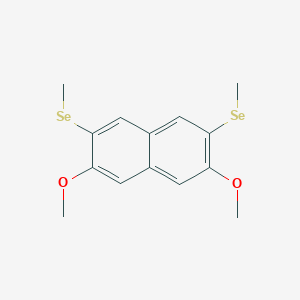
tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H22N2O2 . It is a complex organic compound that has potential applications in various fields.
Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate” consists of a piperidine ring attached to a pyridine ring via a single bond, and a tert-butyl group attached to the piperidine ring via a carboxylate group .Applications De Recherche Scientifique
Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes
N-tert-Butoxycarbonyl Anabasine is used in the deprotection of N-tert-Butoxycarbonyl (Boc) protected functionalized heteroarenes . This process involves the addition and elimination with 3-Methoxypropylamine . This method has been applied to various heteroarenes including indoles, 1,2-indazoles, 1,2-pyrazoles, and related derivatives .
Use in the Separation of Trivalent Minor Actinides from Lanthanides
The compound is used in the separation of trivalent minor actinides from lanthanides . This is particularly useful in the treatment of spent nuclear fuel .
Use in the Synthesis of Complexant Scaffolds
N-tert-Butoxycarbonyl Anabasine is used in the synthesis of complexant scaffolds . These scaffolds are used in liquid-liquid separations of minor actinides from lanthanides in simulated spent nuclear fuel .
Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group
The compound is used in a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This includes aliphatic, aromatic, and heterocyclic substrates .
Use in the Synthesis of Medicinally Active Compounds
N-tert-Butoxycarbonyl Anabasine is used in the synthesis of medicinally active compounds . For example, it has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
Use in Thermodynamic Analysis
The compound is used in thermodynamic analysis . It helps reveal more about the changes in energy with conformation in the reaction .
Propriétés
IUPAC Name |
tert-butyl 2-pyridin-3-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-5-4-8-13(17)12-7-6-9-16-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCDRZOVLOOHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452701 | |
| Record name | tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate | |
CAS RN |
154874-91-6 | |
| Record name | tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



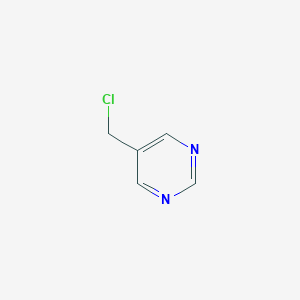
![(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B28080.png)
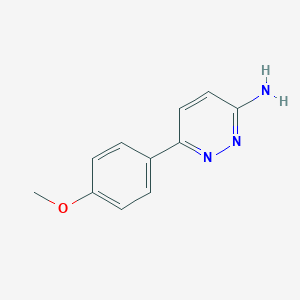
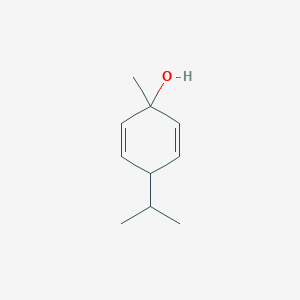

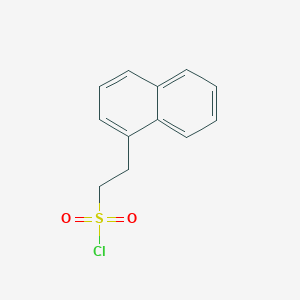
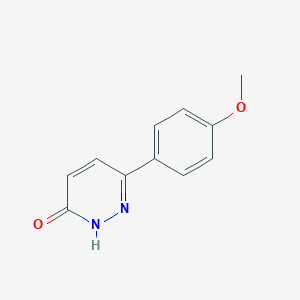
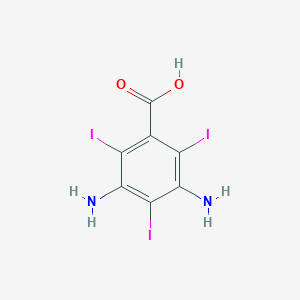

![5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine](/img/structure/B28097.png)

